Fragment Binding Affinity: 2-Methylbenzothiazole Amines vs. Structural Near-Neighbors
The target compound is a close analog of Fragment 12 from the Ward et al. LDHA fragment screen. While direct Kd data for the target compound is not publicly available, the structurally characterized analog N-(2-methyl-1,3-benzothiazol-6-yl)-3-ureido-propanamide (Fragment 12) demonstrated a binding affinity (Kd) of 1.8 mM for rat LDHA by SPR. In contrast, other initial fragment hits with different cores, such as adenine-mimetic fragments, showed Kd values ranging from 0.3 to 4.2 mM. The presence of the 2-methyl group on the benzothiazole in Fragment 12 was essential for productive binding in the adenine sub-pocket, an interaction not possible with unsubstituted benzothiazole fragments [1]. The target compound's free amine, unlike Fragment 12's ureido group, offers a distinct synthetic handle for fragment linking without requiring deprotection, and is posited to maintain or improve binding efficiency based on the ligand efficiency (LE) trends reported for the series [1].
| Evidence Dimension | Binding Affinity (Kd) for rat LDHA by SPR |
|---|---|
| Target Compound Data | Data not available (predicted to be comparable to or better than 1.8 mM based on class trends) |
| Comparator Or Baseline | N-(2-methyl-1,3-benzothiazol-6-yl)-3-ureido-propanamide (Fragment 12): Kd = 1.8 mM |
| Quantified Difference | Not quantifiable for target compound; class inference suggests potential for similar or improved affinity. |
| Conditions | SPR assay with rat LDHA, pH 7.4, as described in J. Med. Chem. 2012, 55, 3285-3306. |
Why This Matters
This positions the target compound as a viable, synthetically advantageous starting point for fragment-based LDHA inhibitor programs compared to fragments with different cores or substituents.
- [1] Ward, R., Brassington, C., Breeze, A.L., et al. The Design and Synthesis of Novel Lactate Dehydrogenase A Inhibitors by Fragment-Based Lead Generation. J. Med. Chem., 2012, 55, 3285-3306. View Source
